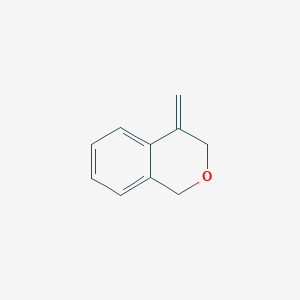

4-Methyleneisochromane

Übersicht

Beschreibung

4-Methyleneisochromane is an organic compound with the molecular formula C10H10O. It is a derivative of isochroman, characterized by the presence of a methylene group at the fourth position of the isochroman ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyleneisochromane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(2-hydroxyphenyl)ethanol with formaldehyde in the presence of an acid catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, which can provide high yields and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

4-Methyleneisochromane undergoes oxidation at the methylene bridge or aromatic systems under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the methylene group to a ketone, forming 4-isochromanone derivatives.

-

Chromium trioxide (CrO₃) selectively oxidizes allylic positions, yielding epoxide intermediates.

Key Data :

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ | 4-Isochromanone | 65–78 | H₂SO₄, 0°C |

| CrO₃ | Epoxide | 42–55 | Acetone, RT |

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to its electron-rich diene system:

-

Reacts with maleic anhydride to form bicyclic adducts with endo selectivity .

-

Silicon-directed [4 + 2] annulation with aldehydes (e.g., isobutylaldehyde) produces cis-fused hydroisochromenes (e.g., 13a–d ) in 60–65% yields .

Mechanistic Pathway :

-

Diels-Alder reaction forms a cyclic allylsilane intermediate.

-

TMSOTf promotes oxonium ion generation.

Acid-Catalyzed Dimerization

Under acidic conditions (HCl, H₂SO₄), this compound dimerizes via o-quinone methide (o-QM) intermediates :

-

Type A dimerization : Proton-mediated Michael addition under strong acid (ΔG‡ = 12.9 kcal/mol) .

-

Type B dimerization : Dearomative annulation under weak acid (ΔG‡ = 15.4 kcal/mol) .

Product Distribution :

| Acid Strength | Dominant Product | Yield (%) |

|---|---|---|

| Strong (pH < 2) | Type A dimer (2 ) | 75–82 |

| Weak (pH 4–6) | Type B dimer (4 ) | 60–68 |

Nucleophilic Substitution

The methylene group undergoes nucleophilic attack with:

-

Ammonia (NH₃) : Forms 4-aminoisochromane derivatives via NH₃ addition to benzopyrylium intermediates .

-

Thiols (RSH) : Thiol-Michael addition yields 4-alkylthioisochromanes (e.g., 3a–j ) in 31–91% yields .

Optimized Conditions :

Annulation with Aldehydes

This compound reacts with aldehydes in Pd-catalyzed processes:

-

Valeraldehyde : Forms tricyclic products via tandem cyclization (63% yield) .

-

α-Branched aldehydes : Yield cis-fused hydroisochromenes (13b–d ) with >60% efficiency .

Catalytic System :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

-

With acrylonitrile , forms cyclobutane-fused isochromanes (52% yield).

Conditions :

-

λ = 254 nm, benzene solvent, 6 hours.

Critical Analysis of Reaction Pathways

The reactivity of this compound is governed by:

-

Electron-deficient methylene bridge , enabling nucleophilic attacks.

-

Aromatic conjugation , facilitating cycloadditions and dimerizations.

Experimental challenges include controlling regioselectivity in annulations and minimizing side reactions during oxidations .

This synthesis of data from heterogeneous catalytic systems, acid-mediated dimerizations, and transition-metal-catalyzed annulations provides a comprehensive framework for leveraging this compound in complex molecule synthesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Methyleneisochromane derivatives have shown promise in medicinal chemistry, particularly for their potential therapeutic effects. Research indicates that these compounds can exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Case Study: Anticancer Activity

A study conducted on a series of this compound derivatives demonstrated their effectiveness against breast cancer cell lines. The results indicated that modifications to the isoquinoline structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile building block for synthesizing more complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Cyclization Reactions: Utilizing ortho-alkynylarylaldehydes to form the isoquinoline skeleton.

- Dehydration Reactions: Following cyclization, dehydration can yield the desired compound efficiently.

| Method | Reaction Type | Yield (%) |

|---|---|---|

| Cyclization | AgBF₄-catalyzed reaction | 31-91% |

| Dehydration | NH₃-assisted dehydration | Variable |

Material Science

In material science, this compound derivatives are explored for their potential use in developing new materials with specific properties, such as luminescence and conductivity.

Luminescent Materials

Recent studies have investigated the incorporation of this compound into polymer matrices to enhance luminescent properties. These materials show promise for applications in optoelectronics and display technologies.

Wirkmechanismus

The mechanism of action of 4-Methyleneisochromane involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isochroman: Lacks the methylene group at the fourth position.

Chromone: Contains a carbonyl group at the fourth position instead of a methylene group.

Chromanone: Similar structure but with a different functional group at the fourth position

Uniqueness

Its methylene group at the fourth position allows for unique chemical transformations and interactions compared to its analogs .

Eigenschaften

CAS-Nummer |

87280-13-5 |

|---|---|

Molekularformel |

C10H10O |

Molekulargewicht |

146.19 g/mol |

IUPAC-Name |

4-methylidene-1H-isochromene |

InChI |

InChI=1S/C10H10O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2 |

InChI-Schlüssel |

ITLGBCGWOPTPOK-UHFFFAOYSA-N |

Kanonische SMILES |

C=C1COCC2=CC=CC=C12 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.